molecular formula C21H29N5O3 B6953551 Tert-butyl 3-[[(1-methylpyrazole-3-carbonyl)-(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate

Tert-butyl 3-[[(1-methylpyrazole-3-carbonyl)-(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate

Cat. No.: B6953551
M. Wt: 399.5 g/mol
InChI Key: REWCYSWNLUGHAR-UHFFFAOYSA-N
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Description

Tert-butyl 3-[[(1-methylpyrazole-3-carbonyl)-(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate is a synthetic organic compound often utilized in scientific research. This compound is intriguing due to its complex structure that includes a tert-butyl ester group, a pyrazole moiety, and a pyrrolidine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of Tert-butyl 3-[[(1-methylpyrazole-3-carbonyl)-(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate typically involves multiple steps. The initial step often includes the preparation of the pyrazole derivative, followed by the coupling of the pyrrolidine and pyridine moieties under controlled conditions. The tert-butyl ester group is introduced in the final step to yield the target compound. Reaction conditions include precise temperature control, anhydrous solvents, and specific catalysts to ensure high yield and purity.

Industrial Production Methods Industrial-scale production of this compound involves similar steps to laboratory synthesis but on a larger scale. Efficient mixing, precise temperature control, and high-throughput purification techniques, such as chromatography, are employed to achieve large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions Tert-butyl 3-[[(1-methylpyrazole-3-carbonyl)-(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions Oxidation reactions typically use reagents like potassium permanganate or chromium trioxide under acidic conditions. Reduction reactions may involve sodium borohydride or lithium aluminum hydride. Substitution reactions often require alkyl halides or acyl chlorides in the presence of a base.

Major Products Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups, such as hydroxylated or de-esterified products.

Scientific Research Applications

Tert-butyl 3-[[(1-methylpyrazole-3-carbonyl)-(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate is extensively used in various fields of research due to its versatile reactivity and biological activity. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential as a drug candidate due to its interactions with specific biological targets. In the industrial sector, it is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Tert-butyl 3-[[(1-methylpyrazole-3-carbonyl)-(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to fit into binding sites of target proteins, modulating their activity. This interaction can influence various biochemical pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds include those with comparable structural features, such as other pyrrolidine or pyrazole derivatives. Tert-butyl 3-[[(1-methylpyrazole-3-carbonyl)-(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate is unique due to the specific combination of its functional groups, which endow it with distinct chemical reactivity and biological activity compared to other similar compounds like pyrrolidine-2-carboxylates or 3-pyrazolylmethylamines.

Properties

IUPAC Name

tert-butyl 3-[[(1-methylpyrazole-3-carbonyl)-(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c1-21(2,3)29-20(28)25-11-7-17(14-25)15-26(13-16-6-5-9-22-12-16)19(27)18-8-10-24(4)23-18/h5-6,8-10,12,17H,7,11,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWCYSWNLUGHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(CC2=CN=CC=C2)C(=O)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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